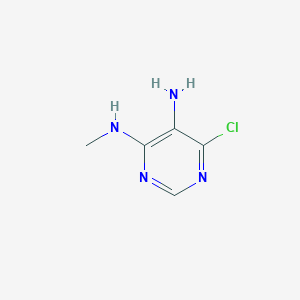

6-Chloro-N4-methyl-4,5-pyrimidinediamine

Description

Overview of Pyrimidine (B1678525) Heterocycles in Medicinal Chemistry and Biological Systems

Pyrimidines are six-membered heterocyclic aromatic organic compounds containing two nitrogen atoms at positions 1 and 3 of the ring. wjarr.comresearchgate.netorientjchem.org This fundamental structure is integral to all living matter as it is a core component of nucleic acids—specifically the bases uracil, thymine, and cytosine, which are fundamental building blocks of RNA and DNA. juniperpublishers.comignited.inmdpi.com The biological importance of pyrimidines extends to their role in vitamins, such as Vitamin B1 (thiamine), and other naturally occurring substances. nih.govresearchgate.net

The inherent biological significance and versatile chemical reactivity of the pyrimidine nucleus make it a privileged scaffold in medicinal chemistry. researchgate.netwjahr.com Its ability to interact with various biological targets, often through hydrogen bonding, has led to its incorporation into a wide array of pharmacologically active molecules. researchgate.netnih.gov Researchers have extensively explored pyrimidine derivatives, leading to the development of drugs with a broad spectrum of activities. wjarr.comresearchgate.netnih.gov

Significance of Substituted Pyrimidines in Drug Discovery

The strategic modification of the pyrimidine ring with various substituents is a cornerstone of modern drug discovery. nih.govnih.gov These substitutions can significantly influence the molecule's physical, chemical, and biological properties, allowing for the fine-tuning of its therapeutic effects. nih.gov Substituted pyrimidines have demonstrated a vast range of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular effects. orientjchem.orgresearchgate.netignited.intandfonline.com

For instance, the development of 2,4-diaminopyrimidines led to successful antimalarial drugs by interfering with folic acid utilization in microorganisms. nih.gov The addition of different functional groups to the pyrimidine core has yielded potent agents targeting specific enzymes and receptors. This has resulted in a multitude of approved drugs for various diseases, such as cancer, HIV, and bacterial infections, underscoring the scaffold's importance in creating novel therapeutic agents. mdpi.comnih.govtandfonline.commdpi.com The ongoing research into new synthetic methodologies for creating substituted pyrimidines continues to expand the chemical space for drug development. organic-chemistry.orgacs.orgorganic-chemistry.orgnih.gov

Contextualization of 6-Chloro-N4-methyl-4,5-pyrimidinediamine within Pyrimidine Research

Within the vast landscape of pyrimidine research, specific diamine derivatives have garnered attention for their potential as intermediates and as pharmacologically active agents themselves. This compound is one such compound, serving as a valuable building block in the synthesis of more complex molecules. Its structure, featuring a chlorine atom and methylamino and amino groups, offers multiple points for chemical modification.

The systematic name for the compound is this compound. It is also known by synonyms such as 4-(Methylamino)-5-amino-6-chloropyrimidine and 6-chloro-4-N-methylpyrimidine-4,5-diamine. echemi.com Its unique structure is defined by a pyrimidine ring substituted at position 6 with a chlorine atom, at position 4 with a methylamino group, and at position 5 with an amino group.

Below is a data table summarizing the key identifiers for this compound.

| Identifier | Value |

| CAS Number | 52602-68-3 chemsrc.comsigmaaldrich.com |

| Linear Formula | C₅H₇ClN₄ sigmaaldrich.com |

| Molecular Weight | 158.59 g/mol |

| IUPAC Name | 6-chloro-N4-methylpyrimidine-4,5-diamine |

Structural variants arise from altering the substituents on the pyrimidine ring. For example, moving the methyl group to a different nitrogen atom or replacing the chloro group with other halogens or functional groups results in distinct compounds with different properties and research applications.

The study of this compound is often linked to the broader investigation of pyrimidine diamines, which are recognized for their wide range of biological activities. nih.gov Research has shown that analogues of this compound are significant in various therapeutic areas. For example, pyrimidine-2,4-diamine derivatives have been synthesized and investigated as potent anticancer agents that target specific proteins overexpressed in cancer cells, such as GTSE1. nih.gov These compounds can inhibit cancer cell proliferation, migration, and invasion. nih.gov

Furthermore, other substituted pyrimidine diamines have been explored as potential treatments for neurodegenerative conditions like Alzheimer's disease. nih.gov These analogues are often designed as inhibitors of enzymes such as cholinesterases. nih.govnih.gov The table below highlights a few related pyrimidinediamine analogues and their areas of research.

| Compound Name | Key Structural Features | Research Relevance |

| N4-(4-chlorophenyl)-N2-(2-(piperidin-1-yl)ethyl)pyrimidine-2,4-diamine | 2,4-diaminopyrimidine with chlorophenyl and piperidinylethyl substitutions. | Investigated as a potential anti-Alzheimer's agent. nih.gov |

| 6-Chloropyrimidine-2,4-diamine | 2,4-diaminopyrimidine with a chloro group at position 6. bldpharm.comnih.gov | Used as a chemical intermediate; an impurity of the drug Minoxidil. nih.gov |

| 6-chloro-N-methyl-N-phenyl-pyrimidine-4,5-diamine | 4,5-diaminopyrimidine with chloro, methyl, and phenyl substitutions. nih.govnih.gov | Studied for its crystal structure and as part of research into biologically active pyrimidine diamines. nih.govresearchgate.net |

| Pyrimidine-2,4-diamine analogues | General class of compounds with a 2,4-diamine substitution pattern. | Designed as anticancer drugs targeting GTSE1 in colorectal and non-small cell lung cancer. nih.gov |

The research into these and other related analogues continues to demonstrate the versatility of the pyrimidinediamine scaffold in developing targeted therapies for a variety of diseases.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-4-N-methylpyrimidine-4,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN4/c1-8-5-3(7)4(6)9-2-10-5/h2H,7H2,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIYBSFHJIOZYLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C(=NC=N1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90308860 | |

| Record name | 6-Chloro-N~4~-methylpyrimidine-4,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90308860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52602-68-3 | |

| Record name | 52602-68-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210278 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-N~4~-methylpyrimidine-4,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90308860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-N4-methylpyrimidine-4,5-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Synthetic Pathways for 6-Chloro-N4-methyl-4,5-pyrimidinediamine

While a direct, published synthesis for this compound is not extensively documented in readily available literature, a plausible and chemically sound synthetic route can be proposed based on established pyrimidine (B1678525) chemistry and the synthesis of analogous compounds. The most logical approach commences with a suitably substituted pyrimidine ring, which is then functionalized through a sequence of chlorination, amination, and reduction steps.

A likely starting material for the synthesis of this compound is 4,6-dichloro-5-nitropyrimidine . This precursor contains the necessary chloro- and nitro-functionalities at the required positions for subsequent transformations.

The proposed synthetic pathway involves two key steps:

Selective nucleophilic aromatic substitution (SNAr) of one of the chlorine atoms with methylamine (B109427).

Reduction of the nitro group at the 5-position to an amino group.

This strategy is supported by the successful synthesis of the related compound, 6-chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine , which follows a similar reaction sequence.

Pyrimidine Ring Formation in Related Compounds

The fundamental pyrimidine ring system can be constructed through various condensation reactions. A common and historical method involves the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related species. For instance, the condensation of diethyl malonate with formamide (B127407) in the presence of a base like sodium ethoxide yields 4,6-dihydroxypyrimidine. oregonstate.edu This dihydroxy pyrimidine can then serve as a platform for further functionalization.

Specific Chlorination Techniques

To introduce the chloro-substituent at the 6-position, a hydroxypyrimidine precursor, such as 4,6-dihydroxy-5-nitropyrimidine, can be subjected to chlorination. A standard and effective method for this transformation is the use of phosphorus oxychloride (POCl₃). chemicalbook.com The reaction typically involves heating the hydroxypyrimidine with an excess of POCl₃, often in the presence of a tertiary amine like N,N-diethylaniline, to drive the reaction to completion. This process converts the hydroxyl groups into more reactive chloro groups, yielding 4,6-dichloro-5-nitropyrimidine . oregonstate.edu

Introduction of Amine and Methylamine Moieties

The introduction of the methylamino group at the N4-position is achieved through a nucleophilic aromatic substitution reaction. The chlorine atoms on 4,6-dichloro-5-nitropyrimidine are activated towards nucleophilic attack by the electron-withdrawing nitro group at the 5-position. masterorganicchemistry.comchemrxiv.org

By carefully controlling the reaction conditions, such as temperature and stoichiometry, a selective mono-substitution can be achieved. Treating 4,6-dichloro-5-nitropyrimidine with one equivalent of methylamine would preferentially displace one of the chlorine atoms to yield 6-chloro-N-methyl-5-nitropyrimidin-4-amine . The choice of solvent and base is crucial in this step to ensure selectivity and high yield.

The final step in the proposed synthesis is the reduction of the 5-nitro group to an amino group. This transformation is a common and well-established reaction in organic synthesis. A variety of reducing agents can be employed for this purpose. wikipedia.org A widely used method is catalytic hydrogenation using catalysts such as Raney nickel or palladium on carbon (Pd/C). organic-chemistry.org Another effective method is the use of metals in acidic media, such as iron powder in the presence of ammonium (B1175870) chloride or acetic acid. acs.orggoogle.com This reduction step converts 6-chloro-N-methyl-5-nitropyrimidin-4-amine into the target compound, This compound .

Derivatization Strategies for Pyrimidinediamines

The chemical reactivity of This compound allows for a range of derivatization strategies, enabling the synthesis of a diverse library of related compounds. The primary sites for modification are the chloro-substituent at the 6-position and the amino groups at the 4- and 5-positions.

Nucleophilic Substitution Reactions on the Pyrimidine Core

The chlorine atom at the 6-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution, providing a versatile handle for introducing a wide array of functional groups. masterorganicchemistry.comyoutube.com The reactivity of this position is influenced by the electronic nature of the substituents already present on the ring.

A variety of nucleophiles can be employed to displace the chloro group, including:

Amines : Reaction with primary or secondary amines can introduce different alkyl or aryl amino groups at the 6-position. This reaction is often facilitated by a base and can sometimes be promoted by palladium catalysis, particularly for less reactive amines. nih.gov

Alkoxides and Phenoxides : Treatment with sodium or potassium alkoxides or phenoxides allows for the synthesis of the corresponding ethers.

Thiols : Thiolates can displace the chlorine to form thioethers.

The general scheme for nucleophilic substitution is presented below:

An example of such a reaction is the treatment of a similar compound, 4-amino-6-chloropyrimidine (B18116), with various adamantane-containing amines, which proceeds via nucleophilic substitution. nih.gov

Modifications at N4-Position

The N4-methylamino group offers opportunities for further functionalization, primarily through reactions targeting the nitrogen atom. These modifications can alter the steric and electronic properties of the molecule.

Common derivatization strategies at the N4-position include:

N-Acylation : The secondary amine at the N4-position can be acylated using acyl chlorides or anhydrides in the presence of a base. semanticscholar.org This reaction introduces an amide functionality.

Further N-Alkylation : While potentially challenging due to the existing methyl group, further alkylation at the N4-position to form a tertiary amine may be possible under specific conditions using a strong base and an alkylating agent. la-press.orggoogle.com

Synthesis of Novel Analogues for Structure-Activity Relationship (SAR) Studies

The generation of novel analogues of a lead compound is fundamental to understanding its structure-activity relationship (SAR), which correlates the specific structural features of a molecule with its biological activity. For the 6-chloropyrimidine scaffold, SAR studies are crucial for optimizing potency and other pharmacological parameters.

Research into a series of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines revealed key SAR insights. nih.gov These analogues were developed by modifying related antitumor compounds. nih.gov A significant finding was that for the 2-heteroaryl group, the highest activity was achieved when the heteroaryl moiety contained a nitrogen atom positioned ortho to the pyrimidine core. nih.gov The SAR for other parts of these 2-heteroarylpyrimidine molecules was found to be similar to that of a related nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine series. nih.gov

In a different study focusing on derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine, various arylboronic acids were used to create new analogues via a Suzuki cross-coupling reaction. nih.govmdpi.com This approach allows for the introduction of diverse aryl groups at the 6-position of the pyrimidine ring, enabling a systematic exploration of how different substituents in this position affect the compound's biological profile. nih.govmdpi.com

The table below summarizes key findings from SAR studies on related 6-chloropyrimidine analogues.

Table 1: SAR Findings for 6-Chloropyrimidine Analogues

| Base Scaffold | Position of Modification | Key Finding | Reference |

| 6-chloro-4-fluoroalkylamino-5-phenylpyrimidine | C2-heteroaryl group | Optimal activity is observed when the heteroaryl group has a nitrogen atom ortho to the pyrimidine core. | nih.gov |

| 6-chloro-5-azophenyl-pyrimidine-2,4-diamine | C6-aryl group | Introduction of various aryl groups via Suzuki coupling allows for systematic SAR exploration. | nih.govmdpi.com |

Catalytic Reactions in Pyrimidine Synthesis

Catalytic reactions are indispensable in modern organic synthesis for their efficiency, selectivity, and milder reaction conditions compared to stoichiometric methods. The synthesis of 6-chloropyrimidine derivatives frequently employs transition metal catalysis, particularly palladium (Pd) and nickel (Ni) catalysts.

A prominent catalytic method is the Suzuki cross-coupling reaction, which forms carbon-carbon bonds. This reaction has been utilized to synthesize derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine by reacting it with various arylboronic acids. nih.govmdpi.com The reaction is typically catalyzed by a palladium complex, such as palladium tetraacetate, in the presence of a phosphine (B1218219) ligand and a base. nih.govmdpi.com

Palladium-catalyzed amination is another key transformation. Studies on 4-amino-6-chloropyrimidine have shown that the introduction of a second amino substituent can be achieved using a Pd(0) catalyst. mdpi.com The choice of ligand, such as DavePhos or BINAP, can influence the reaction's success, and using an excess of the amine reactant can improve the yield of the desired di-substituted product. mdpi.com

Furthermore, nickel-catalyzed electrochemical cross-coupling reactions have been developed as a mild and efficient method for preparing 4-amino-6-arylpyrimidines from 4-amino-6-chloropyrimidines and aryl halides. researchgate.net This process uses a sacrificial iron anode and a nickel(II) bromide 2,2'-bipyridine (B1663995) complex as the catalyst, allowing for the formation of the desired products in moderate to high yields under ambient conditions. researchgate.net The proposed mechanism involves the initial reduction of Ni(II) to Ni(0), which then undergoes oxidative addition into the carbon-chlorine bond of the pyrimidine. researchgate.net

Table 2: Catalytic Reactions in the Synthesis of Chloropyrimidine Derivatives

| Reaction Type | Substrate | Catalyst System | Key Feature | Reference |

| Suzuki Cross-Coupling | 6-chloro-5-azopyrimidine derivative | Palladium tetraacetate, PhP3, Na2CO3 | Forms C-C bonds by introducing aryl groups. | nih.govmdpi.com |

| Amination | 4-amino-6-chloropyrimidine | Pd(0)/DavePhos | Introduces a second amino group. | mdpi.com |

| Electrochemical Cross-Coupling | 4-amino-6-chloropyrimidines | NiBr2bpy, Sacrificial Fe anode | Forms C-C bonds with aryl halides under mild conditions. | researchgate.net |

Advanced Synthetic Techniques

To improve reaction efficiency, reduce waste, and accelerate the discovery process, advanced synthetic techniques are increasingly being applied to the synthesis of heterocyclic compounds like this compound.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. The synthesis of pyrimidine derivatives has benefited significantly from this technology. rsc.orgarkat-usa.org

For instance, a general procedure for synthesizing 2-amino-4-chloro-pyrimidine derivatives involves reacting 2-amino-4-chloropyrimidine (B19991) with various substituted amines in anhydrous propanol (B110389) with triethylamine. Under microwave irradiation at 120–140 °C, these reactions can be completed in just 15–30 minutes. This rapid and efficient approach is suitable for generating libraries of compounds for screening purposes. The use of microwave heating in the synthesis of pyrazolo[3,4-d]pyrimidines from 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) has also been reported, highlighting the versatility of this technique for constructing fused heterocyclic systems. arkat-usa.org

Flow Chemistry Approaches

Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. mdpi.com This technology offers numerous advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous materials at any given time, and the potential for automation and scale-up. researchgate.netmdpi.com

While specific literature on the flow synthesis of this compound is not available, the principles of flow chemistry are highly applicable to its synthesis and the preparation of its analogues. For example, a flow chemistry method has been successfully used to synthesize pyrimidine–triazole ethers starting from 2-chloropyrimidine. nih.gov The process involved converting anilines to aryl azides, which were then cyclized and etherified with the chloropyrimidine in a continuous manner. nih.gov

Preclinical Data on this compound Remains Undisclosed in Publicly Available Research

Despite a comprehensive search of scientific literature and chemical databases, no specific preclinical data regarding the biological activities and pharmacological investigations of the chemical compound this compound is currently available in the public domain.

The compound, identified by its CAS number 52602-68-3, is commercially available and appears in chemical catalogs. However, detailed studies outlining its effects on biological systems, as specified in the requested article outline, have not been published in peer-reviewed journals or other scientific resources.

The requested analysis included a deep dive into several key areas of preclinical research:

Enzyme Inhibition Studies: No data was found on the inhibitory activity of this compound against any specific enzyme targets.

Kinase Targeting: There is no available information on its ability to target kinases such as EGFR, VEGFR-2, or Syk Kinase. Consequently, data on its inhibitory potency (IC50 values), selectivity against kinase panels, or its mechanism of action (e.g., ATP-competitive) is absent from the scientific record.

Receptor Binding and Modulation: Investigations into the compound's ability to bind to or modulate any physiological receptors have not been publicly reported.

While the broader class of pyrimidine diamines is known to exhibit a wide range of biological activities, the specific pharmacological profile of this compound has not been characterized. nih.gov Research on structurally related but distinct pyrimidine derivatives does exist, highlighting the potential of this chemical scaffold in drug discovery. However, these findings cannot be attributed to this compound itself.

Available information suggests that this compound likely serves as a chemical intermediate or building block in the synthesis of more complex molecules that are then evaluated for therapeutic potential. Without dedicated pharmacological studies on the compound itself, it is not possible to provide the specific, detailed analysis requested.

Biological Activities and Pharmacological Investigations Preclinical Focus

Receptor Binding and Modulation

Fc Receptor Signaling Cascade Modulation

Current preclinical literature does not provide specific studies detailing the direct modulation of Fc receptor signaling cascades by 6-Chloro-N4-methyl-4,5-pyrimidinediamine. While its effects on various kinase pathways have been explored, its interaction with the Fc receptor signaling pathway remains an area for future investigation.

Ligand-Receptor Interaction Analysis

This compound functions as a multi-kinase inhibitor, demonstrating potent, direct interaction with several key enzymes that regulate cellular processes. nih.gov It was originally identified as a dual inhibitor of cyclin-dependent kinases (CDKs) and Aurora kinases. nih.govguidetopharmacology.org In-vitro assays have quantified its high potency against these targets. For instance, it strongly inhibits CDK1 and CDK2, which are crucial for cell cycle progression. medchemexpress.comselleckchem.com Concurrently, it potently targets Aurora A and Aurora B kinases, proteins essential for mitotic spindle formation and chromosome segregation. medchemexpress.comselleckchem.comcaymanchem.com

More recent investigations have also characterized its binding to the pseudokinase (JH2) domain of Janus kinase 2 (JAK2), which is a distinct mechanism from typical kinase inhibitors that target the active ATP-binding site of the kinase (JH1) domain. guidetopharmacology.org The compound also shows inhibitory activity against other kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2) and Fibroblast Growth Factor Receptor 2 (FGF-R2), albeit at submicromolar concentrations. selleckchem.comcaymanchem.com

| Kinase Target | IC₅₀ (nM) | Reference |

|---|---|---|

| CDK2/cyclin E | 3 | caymanchem.com |

| CDK2/cyclin A | 4 | caymanchem.com |

| CDK1/cyclin B | 9 | caymanchem.com |

| Aurora A | 11 | caymanchem.com |

| Aurora B | 15 | caymanchem.com |

| CDK3/cyclin E | 58 | caymanchem.com |

| VEGF-R2 | 154-254 | selleckchem.com |

| CDK6/cyclin D1 | 175 | caymanchem.com |

| FGF-R2 | 154-254 | selleckchem.com |

| CDK4/cyclin D1 | 253 | caymanchem.com |

Cellular Mechanisms and Pathways

Effects on Cellular Proliferation and Apoptosis

A primary cellular effect of this compound is the potent inhibition of cellular proliferation across a diverse range of human tumor cell lines. medchemexpress.comselleckchem.comcaymanchem.com This anti-proliferative activity is observed independent of the tumor cells' p53 or retinoblastoma (RB) status. nih.gov At lower concentrations, the compound slows the growth of cells, while higher concentrations are cytotoxic. nih.gov

In addition to halting proliferation, treatment with this compound activates the intrinsic pathway of apoptosis, or programmed cell death, in cancer cells. nih.govselleckchem.com This pro-apoptotic effect contributes significantly to its anti-tumor activity by eliminating damaged or uncontrollably dividing cells. Studies have also shown it reduces the ability of cancer cells to form colonies. nih.govselleckchem.com

| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |

|---|---|---|---|

| HeLa | Cervical Cancer | 112-284 | medchemexpress.comselleckchem.com |

| HCT-116 | Colorectal Carcinoma | 254 | medchemexpress.com |

| A375 | Melanoma | 447 | medchemexpress.com |

| SK-OV-3 | Ovarian Cancer | 112-514 | selleckchem.com |

| PC3 | Prostate Cancer | 112-514 | selleckchem.com |

| MDA-MB-231 | Breast Cancer | 112-514 | selleckchem.com |

Impact on Cell Cycle Progression

The anti-proliferative effects of this compound are directly linked to its profound impact on cell cycle progression. Flow cytometry analysis reveals that the compound disrupts the normal sequence of the cell cycle in two main ways. nih.gov It can delay the progression of cells through the G1 phase and robustly arrests the cell cycle at the G2-M transition phase. nih.govselleckchem.com

The G2-M arrest is a direct consequence of its inhibition of CDK1 and Aurora kinases. nih.gov Inhibition of Aurora kinases by the compound leads to additional, distinct cellular phenotypes, including the inhibition of histone H3 phosphorylation—a key event in chromosome condensation—and endoreduplication, a process where cells undergo DNA replication without entering mitosis, leading to polyploidy. nih.gov The interference with CDK1 activity also affects downstream substrates like the retinoblastoma (RB) protein. nih.gov

Modulation of Degranulation Processes in Immune Cells

There is a lack of specific preclinical data on the direct effects of this compound on the degranulation processes of immune cells such as mast cells or basophils. Its primary characterization has been as a cell cycle inhibitor in cancer models, and its immunomodulatory effects via degranulation have not been a focus of published studies.

Anti-angiogenic Effects

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.gov This process is heavily reliant on signaling pathways initiated by growth factors like VEGF and their corresponding receptors on endothelial cells. nih.gov this compound exhibits anti-angiogenic potential through its inhibition of key receptor tyrosine kinases involved in this process. selleckchem.comcaymanchem.com As noted, the compound inhibits VEGF-R2 and FGF-R2. selleckchem.comcaymanchem.com By blocking these receptors, it can interfere with the signaling cascades that promote the proliferation and migration of endothelial cells, which are foundational steps in the formation of new tumor-supplying blood vessels.

Investigational Therapeutic Applications (Preclinical)

Preclinical studies involving pyrimidine (B1678525) derivatives have explored a range of potential therapeutic uses, including anticancer, antimalarial, and anti-inflammatory activities. The core structure of this compound serves as a versatile building block for creating derivatives with these potential biological effects.

Anticancer Research

The fight against cancer has led researchers to explore numerous chemical scaffolds, with pyrimidine derivatives showing significant promise. These compounds can act as antagonists in nucleic acid synthesis or inhibit key enzymes involved in cell proliferation.

Non-Small Cell Lung Cancer (NSCLC) Models

While direct studies on this compound in NSCLC models are not prominent in available literature, research on analogous compounds highlights the potential of the substituted chloropyrimidine core. For instance, derivatives of 6-chloro-7-methyl-5H- nih.govnih.govthiadiazolo[3,2-a]pyrimidin-5-one were synthesized and evaluated for their anticancer activity against the human lung cancer (NCI-H226) cell line. One derivative, in particular, demonstrated notable activity against this cell line, suggesting that the chloro-pyrimidine moiety can be a key feature in compounds designed for lung cancer research. nih.gov

Colon and Prostate Cancer Cell Lines

The cytotoxic potential of pyrimidine derivatives has been evaluated in colon and prostate cancer models. Studies on compounds structurally related to this compound have shown activity. For example, newly synthesized pyrimidine and pyrimido[4,5-d]pyrimidine (B13093195) derivatives were tested for their in vitro cytotoxic activities against the colorectal carcinoma cell line (HCT-116). Several of these compounds exhibited high cytotoxic activity, in some cases comparable to the reference drug doxorubicin. This indicates that the pyrimidine framework is a viable starting point for developing agents targeting colorectal cancer.

Anti-proliferative Activity in Various Cancer Cell Lines

The anti-proliferative capacity of the chloropyrimidine scaffold is a recurring theme in medicinal chemistry. The general class of pyrimidine derivatives has been widely investigated for its ability to inhibit the growth of various cancer cells. These compounds often function by targeting enzymes essential for cell division and survival. For example, derivatives of 6-chloro-4-N-(oxolan-2-ylmethyl)pyrimidine have demonstrated significant cytotoxic effects against a panel of human cancer cell lines. nih.gov Similarly, other synthesized pyrimidine analogues have shown potent cytotoxic effects against cell lines such as mammary gland breast cancer (MCF-7) and hepatocellular carcinoma (HEPG-2).

Below is a table summarizing the anti-proliferative activity of various related pyrimidine derivatives against different cancer cell lines.

| Compound Class | Cell Line(s) | Activity Noted |

| 6-chloro-7-methyl-5H- nih.govnih.govthiadiazolo[3,2-a]pyrimidin-5-one derivatives | NCI-H226 (Lung) | Good anticancer activity |

| Pyrimido[4,5-d]pyrimidine derivatives | HCT-116 (Colorectal), MCF-7 (Breast), HEPG-2 (Liver) | High cytotoxic activities, close to doxorubicin |

| 6-chloro-4-N-(oxolan-2-ylmethyl)pyrimidine derivatives | Various human cancer cell lines | Significant cytotoxic effects |

This table is generated based on data for related pyrimidine compounds, not exclusively this compound.

Antimalarial Activity

Malaria remains a significant global health issue, and the search for new, effective antimalarial agents is ongoing. Pyrimidine-based compounds have historically played a role in antimalarial therapy. The development of hybrid molecules containing both pyrimidine and 4-aminoquinoline (B48711) moieties has yielded compounds with potent activity against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of Plasmodium falciparum. nih.gov While not the specific compound of focus, this research underscores the utility of the pyrimidine ring system in designing novel antimalarials. nih.gov Another complex molecule incorporating a 6'-chloro-N-methyl fragment was identified as a potent inhibitor of Plasmodium falciparum PI(4)K, demonstrating efficacy against both blood and liver stages of the parasite in preclinical models. nih.gov

Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases, making the development of anti-inflammatory agents a key research area. Pyrimidine derivatives are known to possess anti-inflammatory properties, often by inhibiting key mediators of the inflammatory response. Studies on newly synthesized pyrimidine and pyrimidopyrimidine derivatives have included assessments of their anti-inflammatory potential using methods like membrane stabilization or anti-hemolytic activity assays. Certain compounds within these series demonstrated strong anti-hemolytic and antioxidant effects, which are indicative of anti-inflammatory potential.

Antiviral Potential

The exploration of pyrimidine derivatives has led to the discovery of compounds with notable antiviral effects. A particular area of interest has been their efficacy against coronaviruses.

Research into 4,7-disubstituted pyrimido[4,5-d]pyrimidines, which are structurally related to the core pyrimidine structure, has identified several compounds with promising antiviral activity against human coronaviruses (HCoV), specifically HCoV-229E and HCoV-OC43. mdpi.com In one study, a series of these derivatives were synthesized and tested for their antiviral potency. mdpi.com It was observed that the nature of the substituents on the pyrimidine ring plays a crucial role in their antiviral efficacy. mdpi.com

For instance, compounds bearing an amino-indane or a tetrahydronaphthalene moiety demonstrated significant and selective activity against the tested coronaviruses, with no associated cellular toxicity. mdpi.com The presence of a cyclopropylamino group in conjunction with an aminoindane moiety was particularly effective against HCoV-2229E. mdpi.com Conversely, derivatives with an N-methylpiperazinyl group were found to be inactive, highlighting the importance of the substituent's structure for antiviral action. mdpi.com These findings underscore the potential of the pyrimidino[4,5-d]pyrimidine scaffold as a foundation for developing novel antiviral agents targeting human coronaviruses. mdpi.com

Table 1: Antiviral Activity of Selected Pyrimido[4,5-d]pyrimidine Derivatives against Human Coronaviruses

| Compound ID | Substituents | Target Virus | Activity |

|---|---|---|---|

| 7a | Tetrahydronaphthalene | HCoV-229E, HCoV-OC43 | Promising |

| 7b | Tetrahydronaphthalene | HCoV-229E, HCoV-OC43 | Promising |

| 7f | Amino-indane | HCoV-229E, HCoV-OC43 | Most Promising |

Antitubercular Activity

The pyrimidine nucleus is a cornerstone in the development of new agents against Mycobacterium tuberculosis, the causative agent of tuberculosis. indexcopernicus.comnih.gov The growing concern over drug-resistant strains of tuberculosis has accelerated the search for novel chemical entities, with several pyrimidine-containing compounds entering clinical trials. nih.gov

A number of studies have focused on synthesizing and evaluating pyrimidine derivatives for their antimycobacterial properties. indexcopernicus.comnih.gov One such study involved the synthesis of a series of 2-(substituted phenyl/benzyl-amino)-6-(4-chlorophenyl)-5-(methoxycarbonyl)-4-methyl-3,6-dihydropyrimidin-1-ium chlorides. nih.gov These compounds were tested for their in vitro activity against Mycobacterium tuberculosis H37Rv, as well as multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.gov

Among the synthesized compounds, two derivatives, designated as compounds 7 and 11, showed particularly promising results. nih.gov They were found to be active against MDR tuberculosis at a concentration of 16 μg/mL and against XDR tuberculosis at concentrations over 64 μg/mL. nih.gov This highlights the potential of this class of pyrimidine derivatives as a starting point for the development of new antitubercular drugs. nih.gov The central pyrimidine ring has been identified as a crucial moiety for the antitubercular activities of these derivatives. nih.gov

Table 2: Antitubercular Activity of Selected Dihydropyrimidin-1-ium Chlorides

| Compound ID | Activity against MDR-TB (MIC) | Activity against XDR-TB (MIC) |

|---|---|---|

| 7 | 16 μg/mL | >64 μg/mL |

| 11 | 16 μg/mL | >64 μg/mL |

MIC (Minimum Inhibitory Concentration)

Computational and Structural Biology Investigations

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a ligand, such as a pyrimidinediamine derivative, might bind to the active site of a target protein.

Prediction of Binding Modes with Target Proteins

Molecular docking studies on various pyrimidine (B1678525) derivatives have successfully predicted their binding modes within the active sites of several key protein targets. For instance, studies on 4,6-disubstituted pyrimidine derivatives have elucidated their binding to Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Fibroblast Growth Factor Receptor 1 (FGFR1), which are crucial in tumor angiogenesis. nih.gov One such study revealed that a urea-substituted pyrimidine derivative fits into the ATP-binding pocket of both VEGFR2 and FGFR1. nih.gov

Similarly, docking studies of pyrimidine-substituted imidazol-5-one analogs with the HIV-1 reverse transcriptase (RT) enzyme have been conducted to understand their inhibitory action. nih.gov Furthermore, pyrimidine derivatives have been docked against the main protease (Mpro) of SARS-CoV-2 to evaluate their potential as antiviral agents. nih.gov In a study on thieno[2,3-d]pyrimidine (B153573) derivatives, docking into the ATP binding site of MAP kinase-interacting kinases (Mnk2) helped to explain their inhibitory mechanism. nih.gov

A hypothetical docking study of "6-Chloro-N4-methyl-4,5-pyrimidinediamine" would likely involve placing the molecule into the active site of a relevant kinase or other enzyme to predict its orientation and conformation upon binding.

| Pyrimidinediamine Analog | Target Protein | Predicted Binding Site |

| 4,6-disubstituted pyrimidine derivative | VEGFR2/FGFR1 | ATP-binding pocket nih.gov |

| Pyrimidine-substituted imidazol-5-one | HIV-1 Reverse Transcriptase | NNRTI-binding pocket nih.gov |

| Thieno[2,3-d]pyrimidine derivative | Mnk2 | ATP-binding site nih.gov |

| Quinazoline (B50416) derivative | Phosphodiesterase 7 (PDE7) | Active Site nih.gov |

Analysis of Ligand-Protein Interactions

The stability of a ligand-protein complex is determined by a variety of non-covalent interactions. Docking studies provide detailed information about these interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For pyrimidine-based inhibitors, hydrogen bonding with the hinge region of kinase domains is a common and critical interaction. For example, the docking of 4,6-disubstituted pyrimidine derivatives with VEGFR2 and FGFR1 showed key hydrogen bonds with backbone residues in the hinge region. nih.gov In the case of pyrimidine-substituted imidazol-5-ones targeting HIV-1 RT, hydrogen bonds with amino acid residues like Lys101 and hydrophobic interactions with Tyr188, Tyr181, and Trp229 were identified as primary driving forces for binding. nih.gov

Studies on thieno[2,3-d]pyrimidine derivatives targeting Mnk2 also highlighted the importance of multiple hydrogen bonds and hydrophobic interactions in stabilizing the compound within the ATP binding site. nih.gov Computational studies on quinazoline derivatives as phosphodiesterase 7 (PDE7) inhibitors have also emphasized the role of conventional hydrogen bonds and π-π stacking patterns in their binding. nih.gov For "this compound," the amino and methylamino groups, as well as the pyrimidine nitrogens, would be expected to participate in hydrogen bonding and other polar interactions with a target protein.

| Interaction Type | Description | Example from Pyrimidine Analog Studies |

| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Interaction with the hinge region of kinases. nih.gov |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | Interactions with aromatic residues like tyrosine and tryptophan in enzyme active sites. nih.gov |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | General close-contact interactions within the binding pocket. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Observed in the binding of quinazoline derivatives to PDE7. nih.gov |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of ligand-protein interactions over time, offering insights into the stability of binding and the conformational changes that may occur.

Conformational Analysis of Ligand-Protein Complexes

MD simulations can be used to explore the conformational landscape of a ligand-protein complex, revealing how the ligand and protein adapt to each other upon binding. For instance, MD simulations performed on pyridine/pyrimidine substituted imidazol-5-one analogs in complex with the HIV-1 RT enzyme helped to understand the stability of the docked conformation. nih.gov These simulations can track the root-mean-square deviation (RMSD) of the protein and ligand to assess their structural stability throughout the simulation.

In studies of compstatin (B549462) analogs, which are peptide inhibitors, MD simulations have been crucial in understanding their binding to complement component C3 and in designing new analogs with improved properties. nih.gov While not a small molecule, this works demonstrates the power of MD in analyzing the conformational dynamics of a ligand in its binding site. nih.gov

Stability and Dynamics of Binding Interactions

For pyridine/pyrimidine substituted imidazol-5-ones, MD simulations confirmed the stability of the ligand-RT enzyme complex. nih.gov Similarly, MD simulations of novel quinazoline derivatives as PDE7 inhibitors provided a basis for understanding the stability of their interactions. nih.gov Such simulations are invaluable for validating docking poses and for providing a more realistic picture of the binding event. youtube.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity.

QSAR studies have been successfully applied to various classes of pyrimidine and aminopyridine derivatives to guide the optimization of their biological activity. For example, a QSAR study on aminopyridine-based JNK inhibitors identified key molecular descriptors, such as electronic and topological properties, that correlate with their inhibitory activity. nih.gov The resulting models can be used to predict the activity of newly designed compounds. nih.gov

Another QSAR study on 4-amino-2,6-diarylpyrimidine-5-carbonitriles with anti-inflammatory activity indicated that compounds with lower dipole moments and partition coefficients tend to be more active. scielo.br Such insights are crucial for rational drug design. A QSAR model for "this compound" and its analogs would involve calculating a range of molecular descriptors and correlating them with experimentally determined biological activity, which could then be used to predict the activity of novel derivatives.

| QSAR Study on Analog | Biological Activity | Key Findings |

| Aminopyridine derivatives | JNK Inhibition | Activity is influenced by first-order SIC, first-order CIC, Wiener index, Randic's connectivity index, HOMO energy, LUMO energy, and Dipole Moment. nih.gov |

| 4-amino-2,6-diarylpyrimidine-5-carbonitriles | Anti-inflammatory | Potentially more active compounds have low dipole moment and partition coefficient values. scielo.br |

| Substituted 2-aminopyridine (B139424) derivatives | Nitric Oxide Synthase Inhibition | Pharmacophore properties like acceptor, donor, aliphatic, and aromatic features are favorable for activity. nih.gov |

Computational Prediction of Biological Activity

Research into a series of 4,6-pyrimidinediamine derivatives has identified them as potential dual inhibitors of both the Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptor (FGFR). nih.gov One of the synthesized compounds in this series, designated as BZF 2 , emerged as a potent dual inhibitor. nih.gov Biological evaluations demonstrated that BZF 2 significantly curbed cell proliferation in NSCLC cell lines that have an FGF2-FGFR1 autocrine loop, with IC50 values of 2.11 μM for H226 cells and 0.93 μM for HCC827 GR cells. nih.gov Furthermore, the compound was shown to impede cell migration and promote apoptosis and cell cycle arrest. nih.gov In vivo testing confirmed that BZF 2 led to a noticeable reduction in tumor size, highlighting its potential as a highly selective and potent dual EGFR/FGFR compound for treating specific types of non-small cell lung cancer. nih.gov

In a different line of investigation, molecular docking studies were performed on N-alkyl-5-hydroxypyrimidinone carboxamides to understand their interactions with decaprenylphosphoryl-β-d-ribose 2′-oxidase (DprE1), a known target in Mycobacterium tuberculosis. nih.gov A model of a hit compound, P01 , within the DprE1 binding site revealed an extensive network of hydrogen bonds with polar residues. nih.gov Specifically, the carbonyl oxygen of the pyrimidinone core was observed to form a hydrogen bond with the side-chain amino group of residue N385. nih.gov

The predictive power of computational tools is further exemplified by studies on other pyrimidine analogs. For instance, a five-point pharmacophore model was successfully developed for a series of 2-phenylpyrimidine analogues , leading to a statistically significant 3D-QSAR model for predicting PDE4B inhibitory activity. plos.org Similarly, molecular docking has been employed to investigate the binding interactions of various compounds, including chloro-substituted molecules, with protein tyrosine kinase receptors. ichem.md These computational approaches are crucial for the rational design and virtual screening of new chemical entities with desired biological activities.

The following table summarizes the findings from computational studies on compounds analogous to this compound.

| Compound/Analog Class | Computational Method | Predicted Biological Target | Key Findings |

| 4,6-Pyrimidinediamine Derivatives | Structure-based design, Kinase testing | EGFR, FGFR | Identification of BZF 2 as a potent dual inhibitor; IC50 of 2.11 μM (H226) and 0.93 μM (HCC827 GR). nih.gov |

| N-Alkyl-5-hydroxypyrimidinone Carboxamides | Molecular Docking | DprE1 (M. tuberculosis) | Hit compound P01 forms a hydrogen bond network with polar residues in the binding site. nih.gov |

| 2-Phenylpyrimidine Analogues | Pharmacophore modeling, 3D-QSAR | PDE4B | Development of a statistically significant model for predicting inhibitory activity. plos.org |

Structure Activity Relationship Sar Studies and Lead Optimization

Impact of Substituent Modifications on Biological Activity

Substituent modifications are a cornerstone of lead optimization, allowing for the enhancement of desired biological activities while minimizing off-target effects. For the pyrimidinediamine scaffold, changes to the halogen, methylthio, and amino groups have been systematically studied to understand their impact.

The presence and nature of a halogen substituent, such as the chlorine atom at the C6 position of the core molecule, are crucial determinants of biological activity. Halogen atoms can influence a compound's potency and selectivity through a combination of electronic, steric, and hydrophobic effects. They can also participate in halogen bonding, a non-covalent interaction that can stabilize the binding of a ligand to its protein target.

Studies on various pyrimidine (B1678525) derivatives have demonstrated the significance of halogenation. For instance, research into the inhibition of the enzyme glutathione (B108866) reductase (GR) by aminopyrimidine derivatives showed that both amino and chloro groups on the pyrimidine ring contribute to effective inhibition. juniperpublishers.comjuniperpublishers.com A comparison of different chlorination patterns revealed that 4-amino-2,6-dichloropyrimidine (B161716) exhibited the most potent inhibition, highlighting that the number and position of chlorine atoms significantly modulate activity. juniperpublishers.comjuniperpublishers.com In another context, 2,5-dichloropyrimidines have been identified as rare examples of covalent inhibitors that react with cysteine residues in kinase active sites via an SNAr reaction, a mechanism confirmed by X-ray crystallography. nih.gov This indicates that the chloro group on the pyrimidine ring can act not just as a modulator of physical properties but also as a reactive handle for covalent bond formation.

The structural influence of halogen atoms often increases in the order of Cl < Br < I, corresponding to an increase in the size of the σ-hole, which is important for halogen bonding. researchgate.net The selection of halogenated pyrimidines in drug design is often based on their biochemical stability and their capacity to interact with a wide range of biological targets like proteins and nucleic acids. researchgate.net

| Compound | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type |

|---|---|---|---|

| Pyrimidine | 0.968 | 2.984 | N/A |

| 4-Amino-2-chloropyrimidine | 0.377 | 1.847 | N/A |

| 4-Amino-6-chloropyrimidine (B18116) | 0.374 | 1.269 | N/A |

| 4-Amino-2,6-dichloropyrimidine | 0.390 | 0.979 | Noncompetitive |

The amino groups at the C4 and C5 positions are fundamental to the identity of 6-Chloro-N4-methyl-4,5-pyrimidinediamine. The primary amino group at C5 and the secondary methylamino group at N4 are capable of forming critical hydrogen bonds with target proteins. SAR studies on related pyrimidines often explore the replacement or modification of these groups.

Variations can include altering the alkyl substitution on the nitrogen or replacing the amino group entirely with other functional groups. For example, in a series of 2,4-disubstituted pyrimidines designed as cholinesterase inhibitors, the amino group at C4 was part of an N-benzyl substituent, and modifications to this group significantly altered potency. nih.gov Furthermore, investigations into 4,6-diaryl substituted pyrimidines as anti-inflammatory agents have highlighted the coordinating role of amino groups in biological activity. mdpi.com The electron-donating effect of an amino group can also influence the reactivity of the pyrimidine ring, potentially slowing or inhibiting further substitution reactions. nih.gov

The replacement of an amino or hydroxyl group with a methylthio group is another common strategy in medicinal chemistry. However, it has been noted that methylthio pyrimidine derivatives can be highly labile, even under mild acidic conditions, which can be a limitation for their development as stable drug candidates. nih.gov In the synthesis of some pyrimidine analogs, 2-methyl-2-thiopseudourea is used as a starting material, which is subsequently converted to the final aminopyrimidine structure. mdpi.com

The substituent at the N4 position plays a pivotal role in defining the activity and selectivity of pyrimidinediamine-based inhibitors. In the parent compound, this is a small methyl group. SAR studies on related scaffolds consistently show that the size, electronics, and conformational flexibility of the N4-substituent are critical for potent target engagement.

In studies of 2,4-disubstituted pyrimidines as cholinesterase inhibitors, varying the N-benzyl substituent at the C4-amino position led to a wide range of inhibitory activities. nih.gov For instance, incorporating a terminal 4-alkylpiperazine via the C4-amino group influenced potency against acetylcholinesterase (AChE). A methyl group on the piperazine (B1678402) provided moderate inhibition (IC₅₀ = 24.9 μM), while increasing the alkyl chain length to propyl led to superior inhibition (IC₅₀ = 15.3 μM). nih.gov This demonstrates that even distal changes to the N4-substituent can have a significant impact.

Similarly, in the development of dual anaplastic lymphoma kinase (ALK) and histone deacetylase (HDAC) inhibitors based on a 2,4-pyrimidinediamine scaffold, the N4 position was linked to a phenyl ring which was further substituted to interact with the target proteins. tandfonline.com The optimization of pyrimidine-4-carboxamides as NAPE-PLD inhibitors involved conformational restriction of an N-substituted group, which increased inhibitory potency threefold. nih.gov These examples underscore that the N4-position is often directed towards the solvent-exposed region of an ATP-binding site, allowing for the introduction of larger substituents to enhance potency, improve selectivity, and modulate physicochemical properties like solubility. nih.gov

| Compound ID | N4-Substituent | C2-Substituent | AChE IC₅₀ (µM) |

|---|---|---|---|

| 7a | N-benzyl | pyrrolidin-1-yl | 8.7 |

| 7d | N-benzyl | 4-methylpiperazin-1-yl | 24.9 |

| 7k | N-benzyl | 4-propylpiperazine | 15.3 |

| 9a | N-(naphth-1-ylmethyl) | pyrrolidin-1-yl | 5.5 |

Identification of Key Pharmacophoric Features

A pharmacophore model describes the essential three-dimensional arrangement of electronic and steric features necessary for a molecule to interact with a specific biological target. For pyrimidinediamine inhibitors, several key pharmacophoric features have been identified through computational and experimental studies.

The central pyrimidine ring serves as a rigid scaffold, correctly positioning the appended functional groups for interaction with the target. researchgate.netnih.gov The nitrogen atoms within the pyrimidine ring often act as hydrogen bond acceptors, typically interacting with the "hinge" region of kinase ATP-binding sites.

The amino groups at the C4 and C5 positions are crucial hydrogen bond donors (HBD). Molecular modeling studies of a 2,4-disubstituted pyrimidine inhibitor within the acetylcholinesterase active site showed the central pyrimidine ring located midway through the active site gorge. nih.gov This positioning allows the substituents to form key interactions with residues in the catalytic active site (CAS) and the peripheral anionic site (PAS).

A general pharmacophore model for pyrimidine-based kinase inhibitors often includes:

A heterocyclic core (the pyrimidine ring) that forms hydrogen bonds with the kinase hinge region.

One or more hydrogen bond donors/acceptors (like the C4/C5 amino groups).

Hydrophobic/aromatic groups that occupy hydrophobic pockets within the ATP-binding site. researchgate.net

These features are essential for the molecular recognition process and provide a blueprint for designing new inhibitors with high affinity and selectivity. nih.gov

Strategies for Enhancing Potency and Selectivity

Building on SAR and pharmacophore insights, several strategies can be employed to enhance the potency and selectivity of pyrimidinediamine-based compounds.

Structure-Based Design and Scaffold Hopping: Utilizing the X-ray crystal structure of a target protein allows for the precise design of inhibitors that fit optimally into the binding site. nih.gov Scaffold hopping, or replacing the central pyrimidine core with other heterocycles while maintaining key binding interactions, can lead to novel compounds with improved properties.

Multi-Target Inhibition: Designing a single molecule to inhibit multiple targets can offer enhanced therapeutic efficacy, particularly in complex diseases like cancer. tandfonline.com For example, 4,6-pyrimidinediamine derivatives have been designed as dual inhibitors of both EGFR and FGFR, which is a strategy to overcome resistance to single-target EGFR inhibitors. nih.gov

Introduction of Solubilizing Groups: Poor aqueous solubility can hinder the development of promising compounds. Attaching bulky, weakly basic side chains, often at a solvent-exposed position like C6 in related scaffolds, can improve solubility while retaining potency. nih.gov

Conformational Restriction: Reducing the conformational flexibility of a substituent can lock the molecule into its bioactive conformation, leading to a favorable entropic contribution to binding and thus increased potency. This was successfully applied in the development of pyrimidine-4-carboxamide (B1289416) inhibitors. nih.gov

Rational Design of Novel Pyrimidinediamine Analogues

The rational design of new analogues is an iterative process that combines SAR data, computational modeling, and chemical synthesis. The goal is to create molecules with optimized potency, selectivity, and drug-like properties.

The process often begins with a known inhibitor or a high-throughput screening hit. nih.gov Molecular docking studies are used to predict how newly designed compounds will bind to the target, and pharmacophore models ensure that key interactions are maintained. nih.govrsc.org For example, a "molecular extension" tactic, guided by docking, was used to extend a small fragment bound at a kinase domain, leading to the successful synthesis of potent ERK inhibitors. nih.gov

Another powerful approach is the creation of hybrid molecules that combine the pharmacophoric features of two different classes of inhibitors. This strategy was used to generate polypharmacological agents that act as dual inhibitors of BET proteins and kinases, starting from a 6-(pyrimidin-2-ylamino) core structure. nih.gov By systematically exploring chemical space around the pyrimidinediamine core—guided by an understanding of the key pharmacophoric features and SAR—novel analogues with superior therapeutic potential can be discovered and developed. rsc.org

Future Directions and Research Perspectives

Exploration of New Biological Targets and Mechanisms of Action

While the pyrimidinediamine core is a known constituent of molecules targeting established enzymes, future research will likely focus on identifying novel biological targets and elucidating new mechanisms of action. The structural adaptability of this scaffold allows for systematic modification to engage a wider array of proteins implicated in disease.

Researchers are actively designing and synthesizing pyrimidinediamine derivatives to function as multi-target inhibitors. For instance, derivatives have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptor (FGFR), which are implicated in non-small cell lung cancer (NSCLC). nih.gov The activation of the FGF2-FGFR1 pathway is known to decrease the sensitivity of NSCLC cells to standard EGFR inhibitors, making dual-target drugs a critical area of development. nih.gov In one study, a series of 4,6-pyrimidinediamine derivatives were synthesized and screened, leading to the identification of a compound, BZF 2, that potently inhibited both EGFR and FGFR. nih.gov

Another promising avenue is the development of pyrimidinediamine derivatives as cholinesterase inhibitors for the potential treatment of Alzheimer's disease. nih.gov Research has shown that specific structural modifications, such as the inclusion of an indole (B1671886) moiety or a 3-methoxy-4-hydroxyphenyl ring, can direct the molecule's selectivity towards either butyrylcholinesterase (BChE) or acetylcholinesterase (AChE). nih.gov This highlights the potential for creating highly selective inhibitors by modifying the substituents on the pyrimidinediamine core.

Future work will likely involve screening 6-Chloro-N4-methyl-4,5-pyrimidinediamine-based libraries against diverse panels of kinases, G-protein coupled receptors (GPCRs), and other enzyme families to uncover unexpected therapeutic opportunities. Elucidating how these new derivatives interact with their targets at a molecular level will be crucial for understanding their mechanisms of action and for guiding further optimization.

Development of Advanced Synthetic Routes for Scalable Production

The transition of a promising compound from a laboratory curiosity to a viable therapeutic candidate hinges on the ability to produce it on a large scale efficiently and cost-effectively. Current synthetic routes for compounds like this compound often involve multiple steps, which can be challenging to scale up.

A reported synthesis for a related compound, 6-chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine, starts from 4,6-dichloro-5-nitropyrimidine. nih.govresearchgate.net The process involves a nucleophilic substitution with an amine, followed by the reduction of the nitro group using reagents like iron powder and ammonium (B1175870) chloride in an ethanol/water mixture. nih.govresearchgate.net The final product requires purification, often through flash chromatography, to achieve the desired purity. nih.govresearchgate.net

Key Synthetic Steps for a Pyrimidinediamine Analog

| Step | Reactants | Reagents | Outcome |

|---|---|---|---|

| 1 | 4,6-Dichloro-5-nitropyrimidine, N-methylbenzenamine | Triethylamine, THF | 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine nih.govresearchgate.net |

| 2 | 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine | Iron powder, Ammonium chloride, Ethanol/Water | 6-chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine nih.govresearchgate.net |

Future research in this area must focus on developing more streamlined and robust synthetic strategies. This could involve:

Process Optimization: Investigating alternative reagents, solvents, and reaction conditions to improve yield, reduce reaction times, and simplify workup procedures.

Flow Chemistry: Exploring the use of continuous flow reactors, which can offer better control over reaction parameters, improve safety, and facilitate easier scaling compared to traditional batch processing.

Catalytic Methods: Developing novel catalytic methods, for instance, for the reduction step, to replace stoichiometric reagents like iron powder, thereby minimizing waste and improving the process's environmental footprint.

Successfully addressing these synthetic challenges is essential for the commercial viability of any drug candidate derived from the this compound scaffold.

Integrated Computational and Experimental Approaches for Drug Design

The synergy between computational modeling and experimental validation has become a cornerstone of modern drug discovery. frontiersin.org These integrated approaches are particularly valuable for accelerating the design and optimization of new derivatives of this compound. frontiersin.orgnih.gov

Computational techniques offer a powerful lens to predict and rationalize the behavior of molecules before they are synthesized. beilstein-journals.org Key methods include:

Molecular Docking: Simulating the binding of potential drug candidates to the three-dimensional structure of a biological target. This helps in predicting binding affinity and identifying key interactions that can be enhanced. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov These models can be used to predict the potency of newly designed molecules.

Molecular Dynamics (MD) Simulations: Simulating the movement of the drug-target complex over time to assess its stability and provide insights into the binding mechanism. nih.govresearchgate.net

ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds, helping to identify potential liabilities early in the discovery process. frontiersin.org

These in silico methods enable the rapid screening of vast virtual libraries of pyrimidinediamine derivatives, prioritizing the most promising candidates for synthesis and experimental testing. frontiersin.org This iterative cycle of computational design followed by experimental validation significantly enhances the efficiency of the drug discovery pipeline, reducing costs and accelerating the journey toward identifying optimized lead compounds. nih.gov For example, integrated computational studies have been successfully used to design potent pyrimidine-based inhibitors for targets like cyclin-dependent kinase 9 (CDK9). researchgate.net

Translational Research Opportunities

Translational research focuses on bridging the gap between preclinical discoveries and their application in human health. For the pyrimidinediamine class of compounds, there are significant opportunities to translate promising laboratory findings into clinical realities.

Preclinical studies have already identified pyrimidinediamine derivatives with potent activity against significant diseases. As mentioned, dual EGFR/FGFR inhibitors have shown efficacy in cellular models of NSCLC, with one lead compound, BZF 2, significantly inhibiting cell proliferation and migration and shrinking tumors in animal models. nih.gov This provides a strong rationale for advancing such compounds into clinical trials for patients with specific, biomarker-defined lung cancers.

Furthermore, pyrimidine-based compounds have demonstrated activity against infectious diseases like tuberculosis (TB). nih.gov One candidate showed potent activity against drug-resistant TB strains and possessed favorable pharmacokinetic properties, including good oral bioavailability in rat models. nih.gov These findings represent a crucial first step in the translational pathway, suggesting that with further development, pyrimidinediamine derivatives could become part of the arsenal (B13267) against multidrug-resistant pathogens.

The path forward for translational research will involve:

Advanced Preclinical Modeling: Testing lead compounds in more sophisticated models, such as patient-derived xenografts (PDXs) for cancer or chronic infection models for infectious diseases.

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Thoroughly characterizing how the drug is processed by the body and how it affects the target to establish a potential therapeutic window.

IND-Enabling Studies: Conducting formal toxicology and safety pharmacology studies required to file an Investigational New Drug (IND) application with regulatory agencies to begin human clinical trials.

Addressing Challenges in Pyrimidinediamine Research

Despite the significant potential of pyrimidinediamine-based compounds, several challenges must be addressed to ensure their successful development. A primary hurdle in drug development is the emergence of drug resistance. nih.gov For example, while EGFR inhibitors have been successful, resistance often develops, necessitating the creation of next-generation inhibitors that can overcome these resistance mechanisms. nih.gov

Other key challenges include:

Selectivity and Off-Target Effects: Ensuring that a drug candidate is highly selective for its intended target is crucial for minimizing side effects. Microtubule-targeting agents, for instance, can be effective against cancer but may also affect normal cells, leading to toxicities. nih.gov Future design efforts must focus on maximizing on-target potency while minimizing interactions with other proteins.

Physicochemical Properties: Poor solubility and low bioavailability can hinder the development of otherwise potent compounds. nih.gov Medicinal chemists must optimize the ADME properties of lead candidates to ensure they can reach their target in the body at therapeutic concentrations.

Synthetic Complexity: As discussed, complex multi-step syntheses can be a major barrier to commercial development. nih.govresearchgate.net Simplifying synthetic routes is a critical challenge for the field.

Overcoming these obstacles will require a multidisciplinary approach, integrating insights from medicinal chemistry, molecular biology, computational science, and pharmacology. By proactively addressing these challenges, the scientific community can unlock the full therapeutic potential of this compound and its derivatives.

Q & A

Q. What are the standard synthetic routes for 6-Chloro-N4-methyl-4,5-pyrimidinediamine, and how is its structure confirmed experimentally?

Methodological Answer: A common synthetic approach involves using phosphorous oxychloride (POCl₃) and dimethylformamide (DMF) as reagents under controlled heating (80–100°C) to facilitate cyclization and chlorination of precursor pyrimidine intermediates . Post-synthesis, structural confirmation employs:

- Nuclear Magnetic Resonance (NMR) : To analyze substituent positions (e.g., methyl and chloro groups) via ¹H and ¹³C chemical shifts.

- X-ray Crystallography : Resolves the crystal lattice parameters (e.g., monoclinic system with space group P2₁/c, a = 9.5887 Å, b = 9.948 Å, c = 12.671 Å) and hydrogen-bonding networks .

- Mass Spectrometry : Validates molecular weight (e.g., m/z = 234.69 for C₁₁H₁₁ClN₄) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.

- Ventilation : Conduct reactions in fume hoods to prevent inhalation of volatile byproducts (e.g., HCl gas from chlorination steps) .

- Waste Disposal : Segregate halogenated waste for incineration or specialized treatment to avoid environmental contamination .

Q. How do substitution patterns (e.g., chloro and methyl groups) influence intermolecular interactions?

Methodological Answer: The chloro group at position 6 and methyl group at N4 create steric and electronic effects:

- Hydrogen Bonding : The amino groups (N–H) form chains via N–H···N interactions, stabilizing supramolecular assemblies .

- Steric Hindrance : The methyl group at N4 reduces rotational freedom, influencing crystal packing and solubility .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing derivatives of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Predicts activation energies for nucleophilic substitutions (e.g., replacing Cl with amines) and identifies transition states .

- COMSOL Multiphysics : Simulates heat/mass transfer in batch reactors to optimize temperature profiles and stirring rates .

- Machine Learning : Trains models on historical reaction data to recommend solvent systems (e.g., DMF vs. THF) for higher yields .

Q. What experimental strategies resolve contradictions in reported bioactivity data for pyrimidine derivatives?

Methodological Answer:

- Comparative Bioassays : Standardize assays (e.g., MIC for antimicrobial activity) across labs using reference compounds like 1,3-dimethyl-6-chlorouracil .

- Statistical Meta-Analysis : Apply ANOVA or Bayesian models to account for variability in cell lines (e.g., HEK293 vs. HeLa) or dosing protocols .

- Structural Analog Screening : Test closely related analogs (e.g., 6-chloro-N2,N2-dimethylpyrimidine-2,4-diamine) to isolate substituent-specific effects .

Q. How can researchers design experiments to validate the role of hydrogen bonding in stabilizing the compound’s crystal structure?

Methodological Answer:

- Variable-Temperature XRD : Observe thermal expansion coefficients to assess hydrogen bond strength .

- Deuteration Studies : Replace N–H protons with deuterium in selected analogs to track bond dynamics via neutron diffraction .

- Solubility Analysis : Compare solubility in polar (water) vs. nonpolar (hexane) solvents to correlate H-bonding with lattice energy .

Q. What theoretical frameworks guide the development of this compound as a pharmaceutical intermediate?

Methodological Answer:

- Molecular Recognition Theory : Exploits pyrimidine’s ability to bind enzyme active sites (e.g., kinase inhibitors) via π-π stacking and H-bonding .

- Retrosynthetic Analysis : Breaks down target molecules into simpler precursors (e.g., chloropyrimidines) using transform-based logic .

- QSAR Models : Correlates substituent electronic parameters (Hammett σ) with bioactivity to prioritize synthetic targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.